

The Historical Context of Grepafloxacin's Withdrawal: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Grepafloxacin**

Cat. No.: **B136134**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Grepafloxacin (Raxar®), an oral broad-spectrum fluoroquinolone antibiotic, was voluntarily withdrawn from the worldwide market in 1999, a mere two years after its introduction. The withdrawal was prompted by post-marketing surveillance data revealing a significant risk of severe cardiovascular events, specifically QT interval prolongation and the potentially fatal arrhythmia, Torsades de Pointes (TdP). This technical guide provides an in-depth analysis of the historical context of **grepafloxacin**'s withdrawal, focusing on the quantitative cardiotoxicity data, the experimental protocols used to assess its cardiac liability, and the mechanistic basis for its adverse effects. This information serves as a critical case study for drug development professionals on the importance of comprehensive cardiovascular safety assessment.

Introduction

Grepafloxacin was a fluoroquinolone antibacterial agent with a broad spectrum of activity.^[1] Despite a seemingly favorable safety profile in pre-clinical and initial clinical trials, post-marketing surveillance brought to light its significant cardiotoxic potential.^{[2][3]} The rapid decision by the manufacturer, Glaxo Wellcome, to withdraw the drug highlighted the critical role of pharmacovigilance in ensuring patient safety.^[4] The primary safety concern was the drug's ability to prolong the QT interval of the electrocardiogram, a known risk factor for developing TdP.^{[5][6]}

Timeline of Grepafloxacin's Market Presence and Withdrawal

A succinct timeline of key events underscores the rapid rise and fall of **grepafloxacin**:

- August 1997: **Grepafloxacin** is first marketed.[7]
- October 1999: Glaxo Wellcome voluntarily withdraws **grepafloxacin** from the global market due to reports of severe cardiovascular events.[4][7]
- Post-withdrawal Analysis: Subsequent investigations confirmed the association between **grepafloxacin** and QT prolongation, leading to its permanent removal.[8]

Quantitative Cardiotoxicity Data

The decision to withdraw **grepafloxacin** was based on accumulating evidence of its proarrhythmic potential. Both preclinical and clinical data revealed its effects on cardiac repolarization.

Preclinical Data: hERG Channel Inhibition

The primary mechanism of **grepafloxacin**-induced QT prolongation is the blockade of the human Ether-à-go-go-Related Gene (hERG) potassium channel, which is crucial for cardiac repolarization.[6] The half-maximal inhibitory concentration (IC50) is a measure of a drug's potency in inhibiting a specific biological target. A lower IC50 value indicates a higher potency.

Table 1: Comparative IC50 Values for hERG Channel Blockade by Fluoroquinolones

Fluoroquinolone	IC50 (µM)	Reference
Sparfloxacin	18	[7]
Grepafloxacin	50	[7]
Moxifloxacin	129	[7]
Gatifloxacin	130	[7]
Levofloxacin	915	[7]
Ciprofloxacin	966	[7]
Ofloxacin	1420	[7]

Preclinical Data: Action Potential Duration in Canine Purkinje Fibers

In vitro studies using canine cardiac Purkinje fibers are a standard preclinical model to assess a drug's effect on action potential duration (APD). Prolongation of the APD is a surrogate marker for QT interval prolongation.

Table 2: Comparative Effects of Fluoroquinolones on Action Potential Duration (APD) in Canine Purkinje Fibers

Fluoroquinolone	Concentration for 15% APD Prolongation (µg/mL)	Reference
Sparfloxacin	4.2 ± 0.7	[9]
Grepafloxacin	9.3 ± 0.9	[9]
Moxifloxacin	9.9 ± 1.6	[9]
Ciprofloxacin	72.8 ± 26.4	[9]

Clinical and Post-Marketing Data

While initial clinical trials suggested a low risk of significant QTc prolongation with **grepafloxacin**[\[10\]](#), post-marketing surveillance revealed a more concerning picture.

Table 3: Clinical and Post-Marketing Cardiovascular Adverse Events

Parameter	Observation	Reference
QTc Prolongation in Elderly (Clinical Trial)	< 2 ms	[10]
Torsades de Pointes (Post-Marketing)	7 cases out of an estimated 3.7 million patients	[7]
Discontinuation Rate in Clinical Trials	6.4% (QTc prolongation cited as a reason)	[8]

Experimental Protocols

The assessment of **grepafloxacin**'s cardiotoxicity relied on established in vitro electrophysiological techniques.

hERG Potassium Channel Assay (Whole-Cell Patch Clamp)

Objective: To determine the inhibitory effect of **grepafloxacin** on the hERG potassium channel current (IKr).

Methodology:

- Cell Line: Human Embryonic Kidney (HEK293) cells stably transfected with the hERG channel are commonly used.[2]
- Recording Configuration: The whole-cell configuration of the patch-clamp technique is employed to measure ionic currents across the entire cell membrane.[1][2]
- Voltage Protocol: A specific voltage-clamp protocol is applied to the cell to elicit and measure the hERG current. A typical protocol involves a depolarizing pulse to activate the channels, followed by a repolarizing step to measure the tail current, which is characteristic of hERG channels. For instance, a depolarizing pulse to +40 mV for 500 ms followed by a ramp down to -80 mV over 100 ms, repeated at 5-second intervals, can be used.[1][11]

- Drug Application: **Grepafloxacin** is applied at various concentrations to the extracellular solution to determine the concentration-dependent block of the hERG current.
- Data Analysis: The reduction in the hERG tail current amplitude in the presence of **grepafloxacin** is measured to calculate the IC₅₀ value.

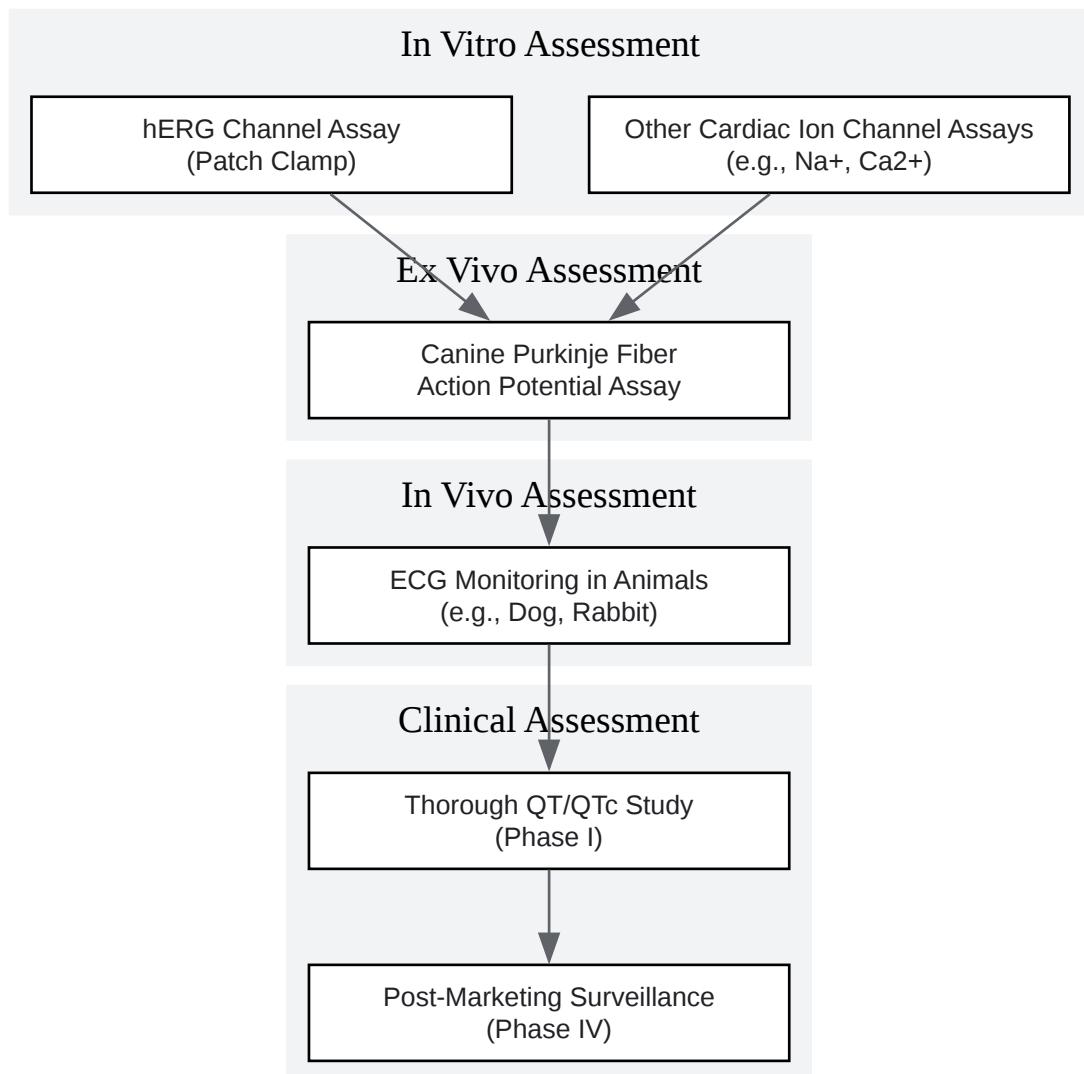
Canine Purkinje Fiber Action Potential Duration Assay

Objective: To assess the effect of **grepafloxacin** on the action potential duration in a multicellular cardiac preparation.

Methodology:

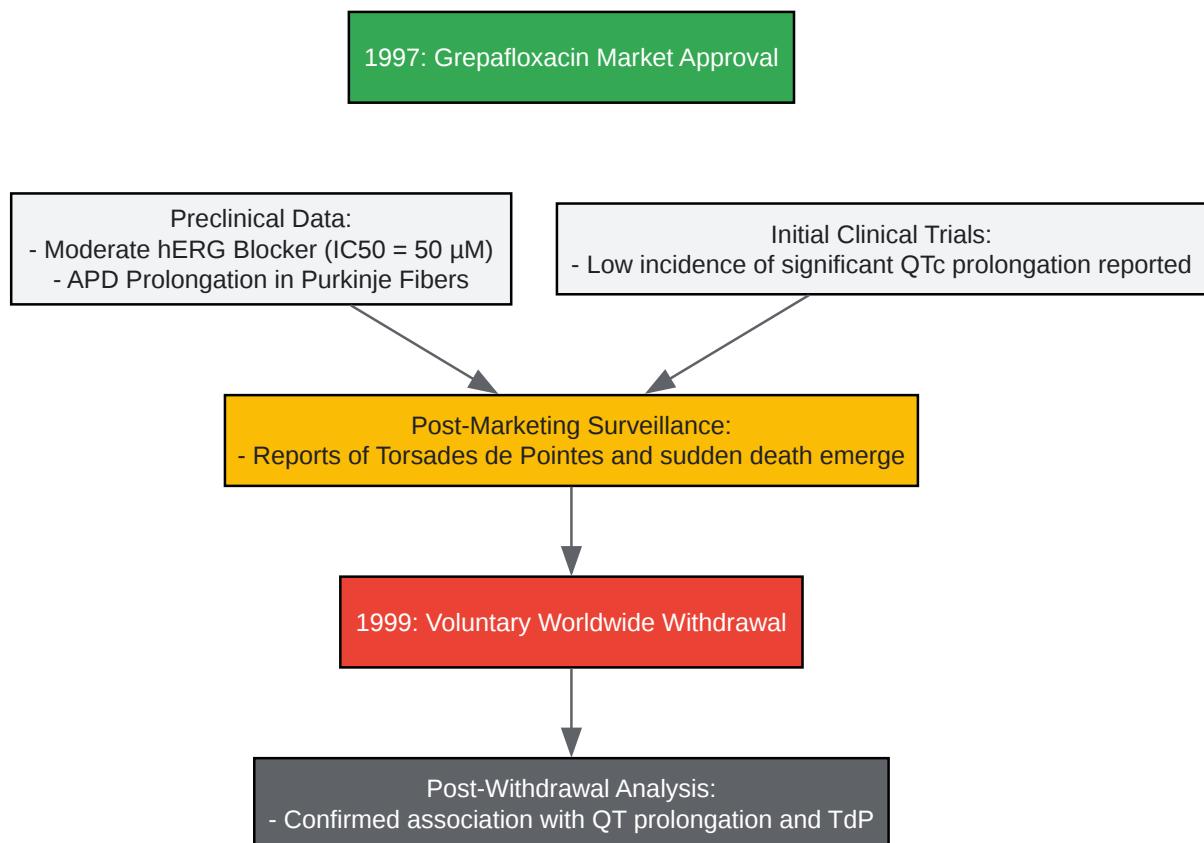
- Tissue Preparation: Purkinje fibers are isolated from the ventricles of canine hearts and superfused with a physiological salt solution.[9]
- Recording Technique: Intracellular microelectrodes are used to record the action potentials from the Purkinje fibers.[9]
- Stimulation Protocol: The fibers are stimulated at a constant frequency (e.g., 1 Hz) to elicit action potentials.[9]
- Drug Application: **Grepafloxacin** is added to the superfusion solution at increasing concentrations.
- Data Analysis: The action potential duration at 90% repolarization (APD₉₀) is measured before and after drug application to determine the concentration-dependent effect on APD.[9]

Visualizations


Signaling Pathway of Grepafloxacin-Induced Cardiotoxicity

[Click to download full resolution via product page](#)

Caption: Mechanism of **Grepafloxacin**-Induced Arrhythmia.


Experimental Workflow for Preclinical Cardiac Safety Assessment

[Click to download full resolution via product page](#)

Caption: Preclinical to Clinical Cardiac Safety Workflow.

Logical Relationship of Events Leading to Grepafloxacin Withdrawal

[Click to download full resolution via product page](#)

Caption: Events Leading to **Grepafloxacin**'s Withdrawal.

Conclusion

The case of **grepafloxacin** serves as a stark reminder of the potential for serious adverse drug reactions to emerge in the post-marketing phase, even when pre-approval data appear reassuring. The drug's withdrawal underscored the critical importance of a multi-faceted approach to cardiac safety assessment, encompassing in vitro ion channel screening, ex vivo tissue studies, and rigorous clinical and post-marketing surveillance. For drug development professionals, the **grepafloxacin** story emphasizes the necessity of understanding the mechanistic basis of potential cardiotoxicity and the limitations of each stage of safety testing. The continued refinement of preclinical and clinical cardiac safety guidelines, such as the Comprehensive in vitro Proarrhythmia Assay (CiPA) initiative, is a direct legacy of the lessons learned from drugs like **grepafloxacin**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. sophion.com [sophion.com]
- 2. Whole-Cell Configuration of the Patch-Clamp Technique in the hERG Channel Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Whole Cell Patch Clamp Assay for Voltage-Gated Ion Channel Screening [aragen.com]
- 4. porsolt.com [porsolt.com]
- 5. Drug induced QT prolongation and torsades de pointes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. Interactions of a series of fluoroquinolone antibacterial drugs with the human cardiac K⁺ channel HERG - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Grepafloxacin | Johns Hopkins ABX Guide [hopkinsguides.com]
- 9. Effects of sparfloxacin, grepafloxacin, moxifloxacin, and ciprofloxacin on cardiac action potential duration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Grepafloxacin: a review of its safety profile based on clinical trials and postmarketing surveillance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. reactionbiology.com [reactionbiology.com]
- To cite this document: BenchChem. [The Historical Context of Grepafloxacin's Withdrawal: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b136134#historical-context-of-grepafloxacin-withdrawal>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com